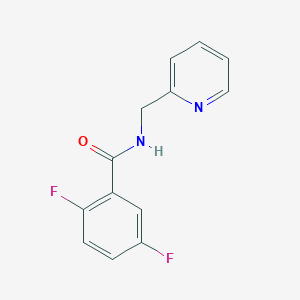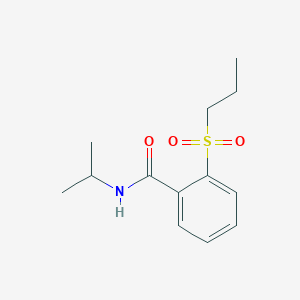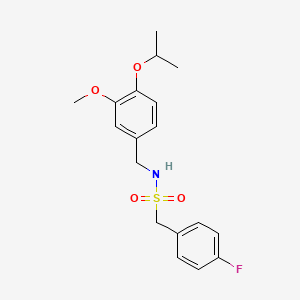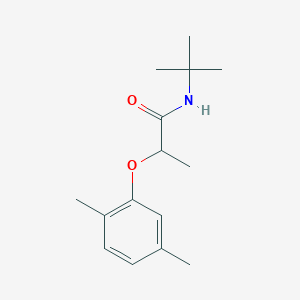
2,5-difluoro-N-(2-pyridinylmethyl)benzamide
描述
2,5-difluoro-N-(2-pyridinylmethyl)benzamide, commonly known as DFP-10825, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications in various diseases. This compound belongs to the family of benzamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in apoptosis and cell cycle arrest, which may explain the anti-cancer activity of the compound. Additionally, DFP-10825 has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent activity against cancer cells, with IC50 values ranging from 0.5 to 2.5 μM. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease, DFP-10825 has been shown to reduce the levels of amyloid-beta plaques in the brain and improve cognitive function in animal models. In Parkinson's disease, the compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, leading to improved motor function.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments, including its potent activity against cancer cells, its ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and its neuroprotective effects in Parkinson's disease. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of DFP-10825, including:
1. Further exploration of the mechanism of action of the compound to better understand its pharmacological properties.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Optimization of the formulation of the compound to improve its solubility and bioavailability.
4. Evaluation of the safety and toxicity of the compound in animal models and clinical trials.
5. Investigation of the potential therapeutic applications of the compound in other diseases, such as inflammatory diseases and viral infections.
Conclusion:
DFP-10825 is a novel compound that has shown great potential for therapeutic applications in various diseases. The compound has been extensively studied for its pharmacological properties, including its anti-cancer activity, its ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and its neuroprotective effects in Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in clinical trials.
科学研究应用
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, DFP-10825 has been shown to inhibit the formation of amyloid-beta plaques, which are the hallmark of the disease. In Parkinson's disease, the compound has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
属性
IUPAC Name |
2,5-difluoro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPAORWTUWSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13(5aH)-one](/img/structure/B4444269.png)

![methyl 4-{[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B4444297.png)

![N-[2-(2-methoxyphenoxy)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4444303.png)


![[3-(3-phenylpropyl)-1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4444313.png)

![5-{[(2-hydroxyethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4444317.png)
![3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4444320.png)
![5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4444321.png)
![2-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4444333.png)
![N-[3-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4444341.png)
